molecular formula C15H15ClN2O2 B2611846 ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate CAS No. 936074-42-9

ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate

Cat. No.: B2611846
CAS No.: 936074-42-9
M. Wt: 290.75
InChI Key: GIPQJXWCNGIBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate is a heterocyclic compound featuring a fused pyrroloimidazole core substituted at the 5-position with a 4-chlorophenyl group and at the 7-position with an ethyl ester moiety. The pyrroloimidazole scaffold is notable for its bicyclic structure, which combines pyrrole and imidazole rings, offering diverse electronic and steric properties. The ethyl ester group contributes to solubility in organic solvents, making the compound a versatile intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-15(19)12-9-13(18-8-7-17-14(12)18)10-3-5-11(16)6-4-10/h3-6,9,17H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPQJXWCNGIBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NCCN2C(=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]imidazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolo[1,2-a]imidazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate exhibit significant anticancer properties. For instance, studies on related pyrrolo[2,3-b]pyridine derivatives have shown promising results against various cancer cell lines such as K562 and MCF-7. These compounds often work by inducing apoptosis in cancer cells or inhibiting cell proliferation .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A study demonstrated that derivatives of pyrrolo compounds exhibit antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions of the pyrrolo ring can significantly influence biological activity. For example:

ModificationEffect on Activity
Substitution at the 4-position with electron-withdrawing groupsIncreased anticancer potency
Alteration of alkyl chain lengthEnhanced solubility and bioavailability

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and reduced the environmental impact of these processes .

Example Synthetic Route:

  • Formation of Pyrrole Ring : Reaction of appropriate aldehydes with amines under acidic conditions.
  • Cyclization : Introduction of the carboxylate group through electrophilic aromatic substitution.
  • Esterification : Final conversion to ethyl ester using ethanol and acid catalysis.

Case Studies

4.1 Case Study on Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives and tested their efficacy against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against K562 cells, indicating strong anticancer activity .

4.2 Case Study on Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of related compounds showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin, suggesting potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the pyrroloimidazole ring significantly impacts molecular properties. Key comparisons include:

Halogen-Substituted Analogues
  • Methyl 5-(4-Bromophenyl)-2,3-dioxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate (11c) :
    • Structure : Differs by a 4-bromophenyl group and a methyl ester.
    • Molecular Formula : C₁₅H₁₄BrN₂O₄ (calculated from synthesis context in ).
    • Melting Point : 250–251 °C (with decomposition), suggesting strong crystal packing due to bromine’s polarizability .
    • Synthesis : Synthesized via aza-Wittig reaction (78% yield), indicating efficient methodology for halogenated derivatives .

Compared to the target compound’s 4-chlorophenyl group, bromine’s larger atomic radius and higher molecular weight (Br: 79.9 g/mol vs. Cl: 35.45 g/mol) likely increase melting points and lipophilicity. Chlorine’s smaller size may reduce steric hindrance, favoring different reactivity profiles.

Amino-Substituted Analogues
  • Ethyl 5-(3-Aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7a-c): Structure: Features a 3-aminophenyl group and additional cyano/methyl substituents. Molecular Weight: 454.48 g/mol (m/z 454 [M⁺]) . Elemental Analysis: C, 68.71%; H, 4.88%; N, 12.33% (higher nitrogen content due to amino and cyano groups) .

The electron-donating amino group enhances solubility in polar solvents and may increase reactivity in electrophilic substitutions. However, the absence of melting point data limits direct physical comparison.

Carbazole-Fused Analogues

The carbazole system likely improves thermal stability and fluorescence properties compared to the simpler chlorophenyl-substituted target compound.

Biological Activity

Ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate (CAS No. 936074-42-9) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H15ClN2O2
  • Molecular Weight : 290.75 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Kinases : Some pyrrole derivatives have been shown to inhibit specific kinases, including SGK-1, which is implicated in several disorders. This inhibition can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating the activation of microglia and reducing the production of pro-inflammatory cytokines. This activity is crucial in neuroinflammatory conditions such as Parkinson's disease .
  • Antimicrobial Activity : Similar derivatives have demonstrated antibacterial properties against various pathogens, including Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentrations (MIC) for these compounds often range between 3.12 and 12.5 μg/mL .

In Vitro Studies

A study evaluating the anti-inflammatory effects of related compounds found that they significantly reduced nitric oxide production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated microglial cells. This suggests a protective role against neuroinflammation .

In Vivo Studies

In animal models, particularly those simulating Parkinson’s disease, compounds similar to this compound have shown promise in preserving dopaminergic neurons and improving behavioral outcomes following neurotoxic insults .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Pyrrole DerivativeKinase InhibitionEffective against SGK-1 mediated disorders
CDMPO (related compound)Anti-inflammatoryReduced NO production in microglia
Pyrrole Benzamide DerivativesAntimicrobialMIC values between 3.12 and 12.5 μg/mL against S. aureus

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate?

  • Methodological Answer : The compound is synthesized via cyclocondensation or aza-Wittig reactions. For example, analogous imidazole derivatives are prepared by reacting iminophosphazene intermediates with nitriles under reflux conditions (e.g., acetonitrile, 78% yield). Key steps include the formation of the pyrroloimidazole core via intramolecular cyclization, followed by esterification to introduce the ethyl carboxylate group . Optimization of reaction parameters (solvent, temperature, catalyst) is critical to avoid side products.

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :

  • X-ray crystallography : The SHELX suite (SHELXL/SHELXS) is employed for structural refinement. Single-crystal analysis resolves bond angles, torsion angles, and molecular packing. Disorder in residues (e.g., ethyl groups) requires iterative refinement using restraints .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical m/z). 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents (e.g., 4-chlorophenyl protons as doublets at δ 7.2–7.4 ppm) .

Q. What are the typical biological activities associated with this compound’s structural analogs?

  • Methodological Answer : Analogous pyrroloimidazole derivatives exhibit anticancer and antibacterial activity. For example, thiophene-linked analogs (e.g., compound 19b in ) show IC50_{50} values lower than doxorubicin in MCF-7 cells. Researchers should perform MTT assays and bacterial growth inhibition tests (Gram-positive/-negative strains) to validate activity, correlating results with substituent electronegativity and steric effects .

Q. How is the compound’s stability assessed under storage conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months). HPLC monitors purity, while FT-IR tracks functional group integrity. Storage in amber glass at -20°C in anhydrous DMSO is recommended to prevent hydrolysis of the ester group .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods and explosion-proof equipment to avoid inhalation of粉尘. Emergency protocols include immediate skin/eye rinsing with PBS (pH 7.4) and antidote administration (e.g., acetylcysteine for hepatotoxicity). MSDS documentation must align with GHS hazard codes (H302: harmful if swallowed) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Sodium hydride (NaH) enhances cyclization efficiency (e.g., 78% yield in ).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility.
  • Temperature gradients : Stepwise heating (50°C → 120°C) minimizes side reactions. Use DoE (Design of Experiments) to identify critical factors .

Q. How to resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line sensitivity) or substituent electronic effects. Mitigation strategies:

  • Consistent assay protocols : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and triplicate measurements.
  • QSAR modeling : Correlate logP, Hammett σ values, and steric parameters (e.g., Verloop descriptors) with IC50_{50} trends. shows methoxy groups enhance antibacterial activity but reduce anticancer potency .

Q. What crystallographic challenges arise during structure refinement?

  • Methodological Answer : Common issues include:

  • Disordered moieties : Apply PART instructions in SHELXL to model split positions (e.g., ethyl group rotamers).
  • Hydrogen bonding networks : Graph-set analysis (Etter’s formalism) identifies motifs like R22(8)\text{R}_2^2(8) rings. Use OLEX2 for visualization .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Ester hydrolysis resistance : Replace ethyl with tert-butyl esters (e.g., Boc-protected analogs in ).
  • LogP modulation : Introduce polar groups (e.g., -OH, -NH2_2) to reduce hydrophobicity. ADMET predictions (SwissADME) guide prioritization .

Q. What mechanistic insights explain the compound’s bioactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) reveals binding to kinase ATP pockets (e.g., EGFR). Fluorescence quenching assays quantify interactions with DNA (Ksv_{sv} values). highlights imidazole’s role in H-bonding with Asp831 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.